N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide
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Overview
Description
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide typically involves the condensation of 4-methoxyphenylhydrazine with 2-propoxybenzoic acid, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-propoxybenzamide: Lacks the oxadiazole ring but shares similar aromatic structures.
4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline: Contains a boron-containing moiety instead of the oxadiazole ring.
Uniqueness
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications .
Properties
Molecular Formula |
C19H19N3O4 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C19H19N3O4/c1-3-12-25-16-7-5-4-6-15(16)19(23)20-18-17(21-26-22-18)13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,22,23) |
InChI Key |
ACMDSOFFIBOJHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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